![molecular formula C15H14N4O2S B2386568 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide CAS No. 379239-57-3](/img/structure/B2386568.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazolopyridine core and a methoxyphenylacetamide moiety, contributes to its potential as a therapeutic agent.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-[2-(1-methyl-1h-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, have been found to target nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway .
Biochemical Pathways
Given the potential target of nampt, it can be inferred that the compound may affect the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Given the potential target of nampt and its role in the nad+ salvage pathway, the compound may have effects on cellular metabolism and aging processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of 2-hydrazinopyridine with an appropriate aldehyde under mild conditions.
Thioether Formation: The triazolopyridine core is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the methoxyphenylacetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazolopyridine derivatives.
Medicine: Potential therapeutic agent for treating cancer, infections, and inflammatory diseases
Industry: Used in the development of new materials with specific properties, such as luminescent materials.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Known for their anticancer activity.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Studied for their DNA intercalation properties and anticancer potential.
Uniqueness
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide stands out due to its specific combination of a triazolopyridine core and a methoxyphenylacetamide moiety. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-6-4-5-11(9-12)16-14(20)10-22-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBYYHGVNFDHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
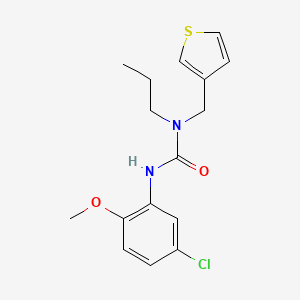
![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
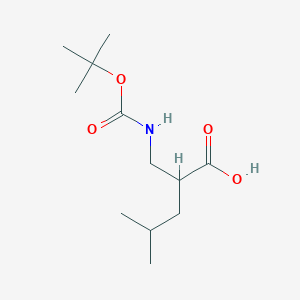
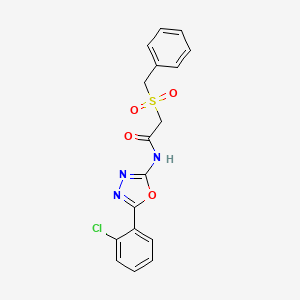
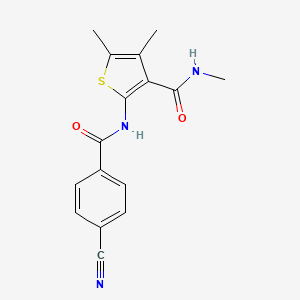

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)
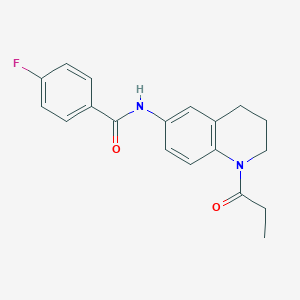
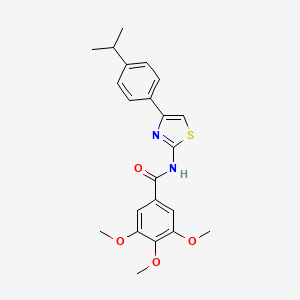
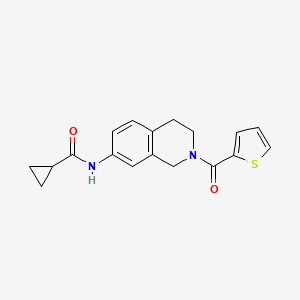
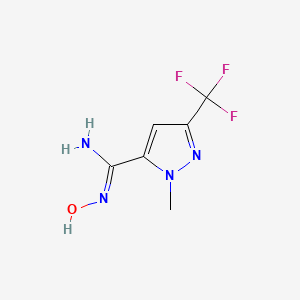

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)
